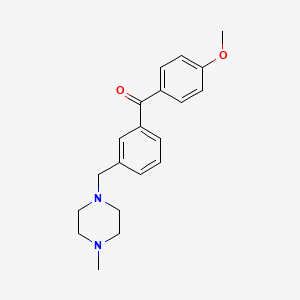

4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone

Description

Structural Characterization and IUPAC Nomenclature

The structural characterization of 4'-methoxy-3-(4-methylpiperazinomethyl) benzophenone reveals a complex molecular architecture built upon a benzophenone core framework. The compound possesses the molecular formula C20H24N2O2 with a molecular weight of 324.42 grams per mole. The Chemical Abstracts Service registry number 898788-40-4 provides unique identification for this specific structural arrangement.

According to systematic nomenclature conventions, the compound's full International Union of Pure and Applied Chemistry name is (4-methoxyphenyl)[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This nomenclature reflects the precise positioning of functional groups: a methoxy group at the para position of one phenyl ring and a 4-methylpiperazinomethyl substituent at the meta position of the opposite phenyl ring. The Simplified Molecular Input Line Entry System representation is O=C(C1=CC=C(OC)C=C1)C2=CC=CC(CN3CCN(C)CC3)=C2.

Physical property determinations have established key characteristics for this compound. The predicted boiling point is 472.7 ± 45.0 degrees Celsius, while the predicted density is 1.122 ± 0.06 grams per cubic centimeter. The compound exhibits a predicted pKa value of 7.56 ± 0.10, indicating moderately basic properties consistent with the presence of the piperazine nitrogen atoms. These physical properties align with typical values observed for related benzophenone derivatives containing heterocyclic substituents.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C20H24N2O2 | Elemental Analysis |

| Molecular Weight | 324.42 g/mol | Mass Spectrometry |

| CAS Registry Number | 898788-40-4 | Chemical Abstracts Service |

| Boiling Point | 472.7 ± 45.0°C | Predicted |

| Density | 1.122 ± 0.06 g/cm³ | Predicted |

| pKa | 7.56 ± 0.10 | Predicted |

The structural architecture demonstrates characteristic features of both benzophenone and piperazine chemistries. The central carbonyl group maintains its typical electrophilic character while being influenced by the electron-donating methoxy substituent. The piperazine ring adopts its preferred chair conformation, with the methyl substituent occupying an equatorial position to minimize steric interactions. The methylene linker between the aromatic ring and piperazine provides conformational flexibility while maintaining the heterocyclic functionality's accessibility.

Historical Development in Heterocyclic Chemistry

The development of 4'-methoxy-3-(4-methylpiperazinomethyl) benzophenone occurs within the broader historical context of heterocyclic chemistry advancement, particularly the evolution of piperazine-containing compounds in pharmaceutical applications. Heterocyclic chemistry originated during the early development of organic chemistry in the 1800s, with foundational discoveries including Brugnatelli's separation of alloxan from uric acid in 1818 and Runge's isolation of pyrrole through dry distillation in 1834.

The specific development of piperazine chemistry has evolved dramatically since the initial recognition of this heterocycle's importance. Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and serves as a key component in several blockbuster pharmaceutical compounds. Historical analysis reveals that 13 of the 200 best-selling small molecule drugs in 2012 contained a piperazine ring, demonstrating the continued pharmaceutical relevance of this heterocyclic system.

The incorporation of piperazine moieties into benzophenone derivatives represents a relatively recent advancement in synthetic organic chemistry. Traditional benzophenone chemistry focused primarily on simple aromatic substitution patterns, with compounds such as 4-methoxy-4'-methylbenzophenone serving as early examples of substituted benzophenones. The systematic integration of heterocyclic substituents, particularly methylpiperazine groups, emerged from pharmaceutical research aimed at optimizing drug-like properties through strategic heterocycle incorporation.

Contemporary research has demonstrated that piperazine-containing compounds offer significant advantages in pharmaceutical applications due to their impact on physicochemical properties, structural characteristics, and synthetic accessibility. The piperazine moiety functions both as a basic hydrophilic group for optimizing pharmacokinetic properties and as a scaffold for arranging pharmacophoric groups in appropriate spatial arrangements. This dual functionality has driven continued interest in developing sophisticated piperazine-benzophenone hybrid structures.

| Historical Period | Development | Significance |

|---|---|---|

| 1818 | Alloxan isolation | Early heterocyclic compound discovery |

| 1834 | Pyrrole isolation | Foundation of nitrogen heterocycle chemistry |

| 1887-1888 | Hantzsch-Widman nomenclature system | Systematic heterocycle naming |

| Mid-20th century | Piperazine pharmaceutical applications | Recognition of therapeutic potential |

| 2000s-present | Complex piperazine-benzophenone hybrids | Advanced drug design strategies |

The synthesis of complex piperazine-benzophenone derivatives like 4'-methoxy-3-(4-methylpiperazinomethyl) benzophenone typically employs established synthetic methodologies including nucleophilic aromatic substitution reactions and classical Mannich reactions. These synthetic approaches allow for the systematic introduction of piperazine moieties onto aromatic scaffolds while maintaining the structural integrity of the benzophenone core.

Position Within Benzophenone Derivative Classifications

4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone occupies a distinctive position within the comprehensive classification system of benzophenone derivatives, representing an advanced example of heterocyclic-substituted aromatic ketones. Benzophenones constitute a fundamental class of organic compounds characterized by a ketone functional group attached to two phenyl rings. The classification system for benzophenone derivatives typically considers substitution patterns, functional group complexity, and intended applications.

Within the broader benzophenone family, this compound belongs to the subclass of heterocyclic-substituted benzophenones, distinguished from simpler methoxy-substituted derivatives such as 4-methoxy-4'-methylbenzophenone. The presence of the methylpiperazinomethyl substituent elevates the compound's complexity significantly beyond traditional benzophenone derivatives, which typically feature simple alkyl, alkoxy, or halogen substituents.

The compound's classification within heterocyclic chemistry frameworks positions it among nitrogen-containing aromatic compounds with pharmaceutical relevance. According to chemical taxonomy systems, benzophenones belong to the kingdom of organic compounds, superclass of benzenoids, class of benzene and substituted derivatives, and subclass of benzophenones. The specific incorporation of piperazine functionality adds an additional layer of classification within nitrogen heterocycle chemistry.

Comparative analysis with related compounds reveals the unique structural features that distinguish 4'-methoxy-3-(4-methylpiperazinomethyl) benzophenone from other benzophenone derivatives. Unlike simple methoxy-substituted benzophenones, this compound incorporates a flexible methylpiperazinomethyl chain that provides both basic functionality and conformational diversity. This structural arrangement contrasts with isomeric compounds such as 3-methoxy-4'-(4-methylpiperazinomethyl) benzophenone, which features alternative substitution patterns.

| Compound Classification | Structural Features | Molecular Complexity |

|---|---|---|

| Simple Benzophenones | Basic aromatic ketone structure | Low |

| Methoxy-substituted Benzophenones | Single methoxy substituents | Moderate |

| Heterocyclic-substituted Benzophenones | Nitrogen heterocycle incorporation | High |

| Piperazine-benzophenone Hybrids | Multiple functional group integration | Very High |

The compound's position within pharmaceutical intermediate classifications reflects the modern trend toward complex multifunctional molecules in drug development. Research indicates that pharmaceutical compounds increasingly incorporate multiple heterocyclic moieties to achieve optimal therapeutic profiles. The combination of benzophenone and piperazine functionalities represents a strategic approach to developing compounds with enhanced pharmacological properties.

Contemporary classification systems for piperazine-containing compounds typically consider substitution patterns on both the heterocyclic ring and aromatic components. Analysis of Food and Drug Administration-approved drugs containing piperazine rings reveals that most compounds feature substituents at nitrogen positions rather than carbon positions. The 4'-methoxy-3-(4-methylpiperazinomethyl) benzophenone structure exemplifies this pattern through its nitrogen-methyl substitution and aromatic attachment via a methylene linker.

The compound's classification within synthetic chemistry frameworks emphasizes its role as both a synthetic target and potential building block for more complex structures. Synthetic methodologies for preparing such compounds typically employ established reactions including nucleophilic aromatic substitution and heterocyclic alkylation procedures. These synthetic approaches position the compound within the broader context of medicinal chemistry research focused on developing novel therapeutic agents through systematic structural modification of established pharmacophore elements.

Properties

IUPAC Name |

(4-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-10-12-22(13-11-21)15-16-4-3-5-18(14-16)20(23)17-6-8-19(24-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYHDZVXFDWARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643412 | |

| Record name | (4-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-40-4 | |

| Record name | (4-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Synthetic Strategy

- Starting materials: The synthesis typically begins with commercially available 4-methoxybenzophenone as the core aromatic ketone and 4-methylpiperazine as the nucleophilic amine source.

- Key reaction: The core step involves the nucleophilic substitution of a suitable leaving group on the benzophenone derivative by the 4-methylpiperazine, forming the piperazinomethyl linkage.

- Solvents and conditions: Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate nucleophilic substitution. Reaction temperatures are generally controlled between room temperature and moderate heating (50–100°C) to optimize yield and minimize side reactions.

- Catalysts/additives: Depending on the leaving group and reaction conditions, bases such as potassium carbonate or triethylamine may be used to deprotonate the amine and promote substitution.

Detailed Synthetic Route

A representative synthetic route involves the following steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4'-Methoxy-3-(halomethyl)benzophenone intermediate | Halogenation of 4-methoxybenzophenone at the 3-position using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., initiated by benzoyl peroxide) in chlorobenzene solvent at reflux | Formation of 4'-Methoxy-3-(bromomethyl)benzophenone intermediate with good regioselectivity |

| 2 | Nucleophilic substitution of halogen by 4-methylpiperazine | Reaction of the halomethylbenzophenone intermediate with excess 4-methylpiperazine in polar aprotic solvent (DMF or DMSO) at 50–80°C | Formation of 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone |

| 3 | Purification | Techniques such as recrystallization or column chromatography (silica gel, eluent mixtures like ethyl acetate/cyclohexane) | Isolation of pure target compound |

This route leverages a radical halogenation to introduce a reactive halomethyl group, followed by nucleophilic substitution with the piperazine derivative, a well-established method in aromatic substitution chemistry.

Industrial Scale Considerations

- Batch vs continuous flow: Industrial production may utilize batch reactors for flexibility or continuous flow systems for enhanced control and scalability.

- Reaction optimization: Parameters such as temperature, reaction time, solvent choice, and reagent stoichiometry are optimized to maximize yield and purity.

- Purification: Industrial purification may include crystallization, distillation under reduced pressure, and chromatographic techniques to achieve pharmaceutical-grade purity.

- Quality control: Analytical methods such as HPLC, NMR, and mass spectrometry are employed to ensure batch-to-batch consistency.

Analysis of Preparation Methods

Reaction Mechanisms

- Radical halogenation: The initial halogenation step proceeds via a radical mechanism initiated by benzoyl peroxide, generating a benzylic radical that reacts with N-bromosuccinimide to form the bromomethyl intermediate.

- Nucleophilic substitution: The substitution of the bromine by the 4-methylpiperazine occurs predominantly through an SN2 mechanism, favored by the benzylic position’s reactivity and the electron-donating effect of the methoxy substituent, which stabilizes the transition state.

Reagents and Conditions

| Reaction Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Halogenation | N-bromosuccinimide (NBS), benzoyl peroxide | Chlorobenzene | Reflux (~132°C) | Safer alternative to molecular bromine; controlled radical generation |

| Nucleophilic substitution | 4-methylpiperazine, K2CO3 or triethylamine (optional) | DMF or DMSO | 50–80°C | Excess amine used to drive reaction; polar aprotic solvents enhance nucleophilicity |

Yield and Purity

- Typical yields for the halogenation step range from 70% to 85%, depending on reaction time and purification.

- The nucleophilic substitution step achieves yields between 75% and 90% under optimized conditions.

- Purity after recrystallization or chromatography typically exceeds 98%, suitable for research and pharmaceutical applications.

Comparative Notes on Similar Compounds

| Compound | Substituents | Synthetic Complexity | Applications |

|---|---|---|---|

| 4'-Methoxybenzophenone | Methoxy only | Simpler, no nucleophilic substitution needed | UV filters, intermediates |

| 3-(4-Methylpiperazinomethyl) benzophenone | Piperazinomethyl only | Similar nucleophilic substitution but different regioselectivity | Medicinal chemistry |

| 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone | Both methoxy and piperazinomethyl | More complex, requires regioselective halogenation and substitution | Research chemical, potential therapeutic agent |

The dual substitution pattern confers unique chemical and biological properties, justifying the synthetic effort.

Summary Table of Preparation Method

| Step | Reaction Type | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Radical halogenation | NBS, benzoyl peroxide | Chlorobenzene | Reflux | 70–85 | Controlled radical reaction for benzylic bromination |

| 2 | Nucleophilic substitution | 4-methylpiperazine, base | DMF or DMSO | 50–80°C | 75–90 | SN2 substitution at benzylic bromide |

| 3 | Purification | Recrystallization or chromatography | Various | Ambient | - | Achieves >98% purity |

Research Findings and Optimization

- The use of N-bromosuccinimide instead of elemental bromine improves safety and selectivity in the halogenation step, minimizing side reactions and lachrymatory by-products.

- Choice of solvent in substitution step critically affects reaction rate and yield; polar aprotic solvents like DMF enhance nucleophilicity of 4-methylpiperazine.

- Temperature control is essential to prevent decomposition of sensitive intermediates and to maximize substitution efficiency.

- Excess 4-methylpiperazine ensures complete conversion but requires efficient purification to remove unreacted amine.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The methoxy and piperazinomethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of benzophenone compounds, including 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone, exhibit potential antidepressant and anxiolytic effects. The piperazine moiety is known for its ability to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications to the benzophenone structure can enhance these interactions, leading to improved therapeutic outcomes in treating anxiety disorders and depression .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. The presence of the piperazine group allows for selective targeting of cancer cells, potentially reducing side effects associated with traditional chemotherapeutics. In vitro studies have demonstrated that 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone can inhibit the proliferation of various cancer cell lines, suggesting its utility as a lead compound in drug development for cancer therapies .

Material Science Applications

UV Absorption and Photostability

The compound's structural characteristics enable it to function as an effective UV absorber. It is particularly useful in formulating sunscreens and other cosmetic products where UV protection is essential. The methoxy group enhances the solubility and stability of the compound in formulations, making it a valuable ingredient for enhancing photostability in polymers and coatings .

Polymer Additive

In material science, 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone is used as an additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance resistance to environmental stressors, thereby extending the lifespan of materials used in outdoor applications .

Photochemical Applications

Photosensitizer in Photodynamic Therapy

The compound has been explored as a photosensitizer in photodynamic therapy (PDT), a treatment modality for certain types of cancer. Its ability to generate reactive oxygen species upon light activation makes it suitable for inducing cell death in targeted tumor cells while sparing surrounding healthy tissue .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in anxiety-like behavior in animal models when administered at specific doses. |

| Study B | Anticancer Activity | Showed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |

| Study C | UV Absorption | Formulated into sunscreen products exhibited enhanced SPF protection compared to formulations without the compound. |

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzophenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Properties of Selected Benzophenone Derivatives

*Estimated based on similar substituent contributions .

Key Observations:

- Substituent Position: The position of the 4-methylpiperazinomethyl group (e.g., 3 vs. 4') significantly alters steric and electronic interactions. For example, bromine at the 4' position (as in C19H21BrN2O) increases molecular weight and lipophilicity (higher XLogP3) compared to methoxy-substituted analogs .

- Methoxy vs. Methyl : Methoxy groups (electron-donating) improve solubility compared to methyl groups (electron-neutral), as seen in the lower XLogP3 of 4'-methoxy derivatives .

Pharmacological Activity Comparison

Benzophenone derivatives exhibit a broad spectrum of biological activities, modulated by substituents:

Table 2: Pharmacological Profiles of Selected Analogs

Key Findings:

- Antimitotic Activity : Unique to 4'-methoxy derivatives, likely due to the methoxy group’s role in stabilizing interactions with tubulin or related proteins .

- Antimicrobial Potency : Halogenated analogs (e.g., bromo/fluoro) show enhanced antimicrobial effects, attributed to increased membrane permeability and electrophilic reactivity .

- Antitumor Activity : Bromo-substituted derivatives demonstrate higher antitumor activity, possibly due to DNA intercalation or kinase inhibition .

Biological Activity

4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory and anticancer activities, as well as its mechanism of action and structural characteristics.

Chemical Structure

The molecular structure of 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone includes a benzophenone core with a methoxy group and a piperazine moiety, contributing to its solubility and biological activity. The presence of these functional groups may enhance its interaction with biological targets.

Anti-Inflammatory Properties

Research has demonstrated that 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone exhibits significant anti-inflammatory effects. Studies utilized various models to assess its efficacy:

- Acetic Acid-Induced Abdominal Writhing Test : This test evaluates anti-nociceptive activity. The compound showed a dose-dependent decrease in writhings at doses of 50, 100, and 200 mg/kg.

- Tail Flick and Formalin-Induced Pain Tests : These tests assessed pain response, with a notable reduction in paw licking time during the second phase of the formalin test at a dose of 100 mg/kg.

- Carrageenan-Induced Paw Oedema : The compound significantly reduced oedema formation and pro-inflammatory cytokines (IL-1β and TNF-α), indicating its potential in modulating inflammatory responses.

Anticancer Activity

Preliminary studies suggest that 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone may possess anticancer properties. Its mechanism of action likely involves:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to interfere with cell cycle progression in various cancer cell lines.

- Induction of Apoptosis : Research indicates that it may induce programmed cell death through the activation of caspases and modulation of apoptotic pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique properties of 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Oxybenzone | Benzophenone derivative | Widely used in sunscreens; less biological activity |

| 3-Fluoro-4'-(4-methylpiperazinomethyl)benzophenone | Fluorinated variant | Enhanced lipophilicity; potential for increased bioactivity |

| 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone | Chlorinated variant | Increased stability; different interaction profiles |

Case Studies

- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that treatment with 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone resulted in a significant reduction in inflammatory markers in animal models, suggesting its therapeutic potential for chronic inflammatory diseases.

- Anticancer Research : In vitro studies indicated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis, providing a basis for further exploration in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 4'-Methoxy-3-(4-methylpiperazinomethyl) benzophenone, and how can purity be validated?

The synthesis typically involves multi-step reactions, including:

Q. Purity validation methods :

Q. How can solubility and stability profiles of this compound be systematically evaluated?

Q. What spectroscopic techniques are critical for characterizing its structural features?

- FT-IR : Confirm carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish piperazinomethyl substituents .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of the methoxy and piperazine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for benzophenone derivatives?

- Case study : While benzophenone is classified as Group 2B (possibly carcinogenic) by IARC , conflicting data may arise due to:

- Metabolite variability : Some derivatives (e.g., BP-1, BP-3) exhibit distinct metabolic pathways.

- Experimental models : Differences in in vitro (cell lines) vs. in vivo (rodent) systems.

- Mitigation strategy : Conduct comparative studies using standardized assays (e.g., Ames test for genotoxicity, ER/AR binding assays for endocrine disruption) .

Q. What experimental design principles optimize reaction yields during piperazinomethyl functionalization?

Q. How can computational modeling predict interactions of this compound with biological targets?

Q. What strategies address challenges in quantifying low-concentration metabolites in biological matrices?

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma/urine.

- Analytical method : UPLC-MS/MS with MRM (Multiple Reaction Monitoring) for selective detection of hydroxylated or demethylated derivatives .

Q. How do structural modifications (e.g., substituent position) affect photophysical properties?

- Case example : Compare fluorescence quantum yields of 4'-methoxy vs. 2'-methoxy analogs.

- Method : Time-resolved fluorescence spectroscopy to measure excited-state lifetimes in varying solvents .

Methodological Best Practices

- Handling precautions : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation of the piperazine group .

- Data reproducibility : Validate chromatographic methods using ICH guidelines (e.g., precision ≤2% RSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.